molecular formula C19H14BrN3O5S B5100400 (5E)-1-(4-bromo-2-methylphenyl)-5-(4-methoxy-3-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(4-bromo-2-methylphenyl)-5-(4-methoxy-3-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5100400
M. Wt: 476.3 g/mol
InChI Key: GVBACBMVCFBYHZ-MDWZMJQESA-N
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Description

(5E)-1-(4-bromo-2-methylphenyl)-5-(4-methoxy-3-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated phenyl group, a methoxy-nitrobenzylidene moiety, and a thioxodihydropyrimidine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-bromo-2-methylphenyl)-5-(4-methoxy-3-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thioxodihydropyrimidine core: This can be achieved by reacting thiourea with an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the brominated phenyl group: This step involves the bromination of a suitable phenyl precursor, followed by its attachment to the thioxodihydropyrimidine core through nucleophilic substitution.

    Formation of the methoxy-nitrobenzylidene moiety: This can be synthesized by nitration of a methoxybenzaldehyde derivative, followed by condensation with the thioxodihydropyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-bromo-2-methylphenyl)-5-(4-methoxy-3-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-bromo-2-methylphenyl)-5-(4-methoxy-3-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its functional groups enable it to interact with specific biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its structural features can be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics to these materials, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-1-(4-bromo-2-methylphenyl)-5-(4-methoxy-3-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the brominated phenyl group can engage in hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-(4-chloro-2-methylphenyl)-5-(4-methoxy-3-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure with a chlorine atom instead of bromine.

    (5E)-1-(4-bromo-2-methylphenyl)-5-(4-methoxy-3-nitrobenzylidene)-2-oxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure with an oxygen atom instead of sulfur.

Uniqueness

The uniqueness of (5E)-1-(4-bromo-2-methylphenyl)-5-(4-methoxy-3-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the brominated phenyl group, methoxy-nitrobenzylidene moiety, and thioxodihydropyrimidine core makes it a versatile compound for various applications.

Properties

IUPAC Name

(5E)-1-(4-bromo-2-methylphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O5S/c1-10-7-12(20)4-5-14(10)22-18(25)13(17(24)21-19(22)29)8-11-3-6-16(28-2)15(9-11)23(26)27/h3-9H,1-2H3,(H,21,24,29)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBACBMVCFBYHZ-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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